molecular formula C16H25NO B1385427 N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine CAS No. 1040680-65-6

N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine

Cat. No.: B1385427
CAS No.: 1040680-65-6
M. Wt: 247.38 g/mol
InChI Key: XWQRGHDOVMJSCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine typically involves the reaction of 3,4-dimethylphenol with 2-chloroethylamine in the presence of a base to form the intermediate 2-(3,4-dimethylphenoxy)ethylamine. This intermediate is then reacted with cyclohexanone under reductive amination conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy and amine groups.

    Reduction: Reduced forms of the cyclohexanamine moiety.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving cell signaling and receptor binding.

    Medicine: Investigated for potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

IUPAC Name

N-[2-(3,4-dimethylphenoxy)ethyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-13-8-9-16(12-14(13)2)18-11-10-17-15-6-4-3-5-7-15/h8-9,12,15,17H,3-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQRGHDOVMJSCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine
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N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine
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N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine
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N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine
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N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine
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N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine

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